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molecular formula C9H10ClNO3 B2516895 Methyl 2-amino-5-chloro-3-methoxybenzoate CAS No. 906095-44-1

Methyl 2-amino-5-chloro-3-methoxybenzoate

Cat. No. B2516895
M. Wt: 215.63
InChI Key: NBXIKQUSMLUZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673897B2

Procedure details

Methyl 2-amino-5-chloro-3-methoxybenzoate (770 mg, 3.57 mmol) was suspended in tetrahydrofuran (20 mL), 2M sodium hydroxide (5 mL) was added and the mixture was stirred at ambient temperature for 20 hours. The solution was concentrated in vacuo, then partitioned between ethyl acetate and 1M hydrochloric acid. The organic layer was washed with water, then brine, dried with sodium sulfate, decanted and concentrated in vacuo to yield 2-amino-5-chloro-3-methoxybenzoic acid.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([Cl:14])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([Cl:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1OC)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 1M hydrochloric acid
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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